REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[C:4]([CH2:17][C:18]([Cl:20])=[CH2:19])(C(OC)=O)[CH2:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[OH-].[K+]>CO.O>[CH3:1][O:2][C:3](=[O:21])[CH:4]([CH2:17][C:18]([Cl:20])=[CH2:19])[CH2:5][C:6]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:7] |f:1.2|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously for 24 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While maintaining a temperature of 30° or below for the ensuing mixture
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
COC(C(CC(=O)OC(C)(C)C)CC(=C)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |